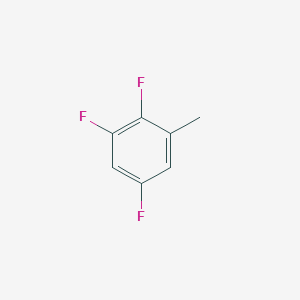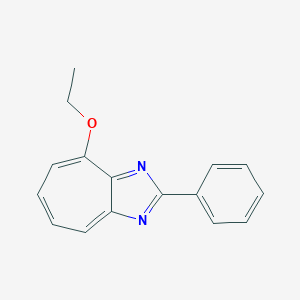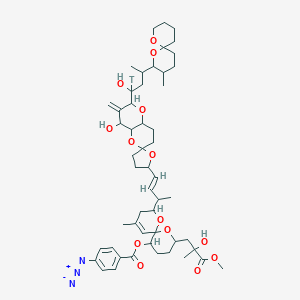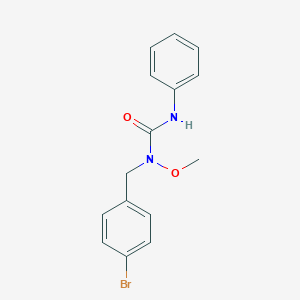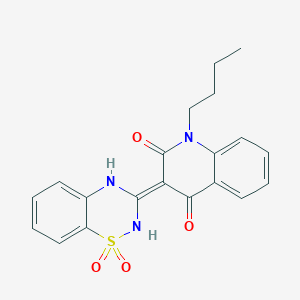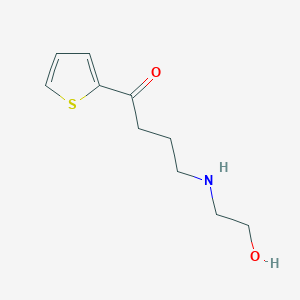
1-Butanone, 4-((2-hydroxyethyl)amino)-1-(2-thienyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Butanone, 4-((2-hydroxyethyl)amino)-1-(2-thienyl)- is a chemical compound that has been widely used in scientific research. This compound is also known as TH-302 and has been studied for its potential use in cancer treatment.
作用機序
The mechanism of action of 1-Butanone, 4-((2-hydroxyethyl)amino)-1-(2-thienyl)- involves the activation of the prodrug under hypoxic conditions. Once activated, the prodrug releases a DNA cross-linking agent that induces cell death in cancer cells. TH-302 has been shown to be effective in killing cancer cells in vitro and in vivo.
生化学的および生理学的効果
1-Butanone, 4-((2-hydroxyethyl)amino)-1-(2-thienyl)- has been shown to be effective in killing cancer cells in vitro and in vivo. TH-302 has also been shown to be well-tolerated in animal studies and clinical trials. However, more research is needed to fully understand the biochemical and physiological effects of TH-302.
実験室実験の利点と制限
One advantage of using 1-Butanone, 4-((2-hydroxyethyl)amino)-1-(2-thienyl)- in lab experiments is its potential use in cancer treatment. TH-302 has been shown to be effective in killing cancer cells and has the potential to be used as a cancer therapy. However, one limitation of using TH-302 in lab experiments is its activation under hypoxic conditions, which may not accurately reflect the conditions found in all solid tumors.
将来の方向性
There are several future directions for research on 1-Butanone, 4-((2-hydroxyethyl)amino)-1-(2-thienyl)-. One area of future research is the development of new prodrugs that can be activated under different conditions. Another area of research is the optimization of the synthesis method to improve the yield and purity of the final product. Additionally, more research is needed to fully understand the biochemical and physiological effects of TH-302 and its potential use in cancer treatment.
合成法
The synthesis of 1-Butanone, 4-((2-hydroxyethyl)amino)-1-(2-thienyl)- involves the reaction of 2-aminoethanethiol with 2-bromo-1-(2-thienyl)ethanone in the presence of a base. The resulting product is then treated with butanone to obtain the final product.
科学的研究の応用
1-Butanone, 4-((2-hydroxyethyl)amino)-1-(2-thienyl)- has been extensively studied for its potential use in cancer treatment. TH-302 is a prodrug that is activated under hypoxic conditions, which are commonly found in solid tumors. Once activated, TH-302 releases a DNA cross-linking agent that induces cell death in cancer cells.
特性
CAS番号 |
141809-39-4 |
|---|---|
製品名 |
1-Butanone, 4-((2-hydroxyethyl)amino)-1-(2-thienyl)- |
分子式 |
C10H15NO2S |
分子量 |
213.3 g/mol |
IUPAC名 |
4-(2-hydroxyethylamino)-1-thiophen-2-ylbutan-1-one |
InChI |
InChI=1S/C10H15NO2S/c12-7-6-11-5-1-3-9(13)10-4-2-8-14-10/h2,4,8,11-12H,1,3,5-7H2 |
InChIキー |
XTUROKYLQLGFAQ-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C(=O)CCCNCCO |
正規SMILES |
C1=CSC(=C1)C(=O)CCCNCCO |
その他のCAS番号 |
141809-39-4 |
同義語 |
1-Butanone, 4-((2-hydroxyethyl)amino)-1-(2-thienyl)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-(1,3-benzodioxol-5-yl)-6-(4-bromophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid](/img/structure/B137184.png)
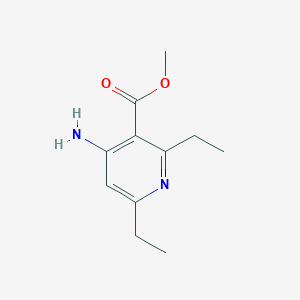
![2-[[2-[[1-[2-[[2-[[2-[2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]propanoylamino]acetyl]amino]-3-phenylpropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B137193.png)
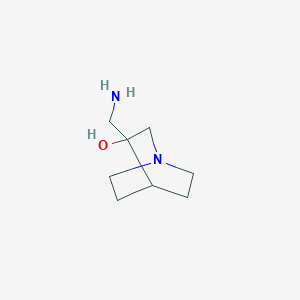
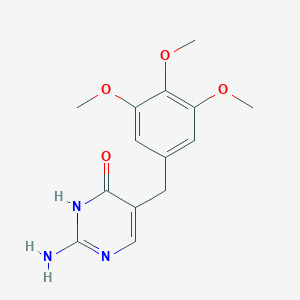
![[(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolan-3-yl] 2,2-dimethylpropanoate](/img/structure/B137199.png)
![3H-Imidazo[4,5-b]pyridin-2-amine](/img/structure/B137202.png)
